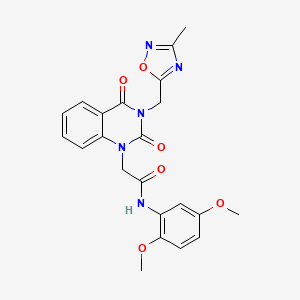

N-(2,5-dimethoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Description

This compound features a quinazoline-dione core substituted with a 3-methyl-1,2,4-oxadiazole methyl group at position 3, linked via an acetamide bridge to a 2,5-dimethoxyphenyl aromatic ring. The quinazoline-dione scaffold is known for its role in modulating biological activity, particularly in kinase inhibition and enzyme targeting . The 1,2,4-oxadiazole moiety enhances metabolic stability and bioavailability, while the dimethoxyphenyl group contributes to electron-donating effects, influencing solubility and receptor binding .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O6/c1-13-23-20(33-25-13)12-27-21(29)15-6-4-5-7-17(15)26(22(27)30)11-19(28)24-16-10-14(31-2)8-9-18(16)32-3/h4-10H,11-12H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYBRQKRYYHPHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities. Its structure combines elements known for anticancer and antimicrobial properties, particularly the oxadiazole and quinazoline moieties. This article reviews the biological activity of this compound based on available literature and experimental findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 396.43 g/mol. The compound features a dimethoxyphenyl group and an oxadiazole ring that are critical for its biological activity.

The mechanism of action for this compound involves several pathways:

- Inhibition of Enzymatic Activity : The oxadiazole moiety has been shown to inhibit various enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : Compounds similar to this structure have demonstrated the ability to induce cell cycle arrest in cancer cells.

- Apoptosis Induction : Studies indicate that derivatives of oxadiazoles can trigger apoptotic pathways in malignant cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinazoline structures. For instance:

- Cell Line Studies : In vitro assays have shown that related compounds exhibit cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The IC50 values for these compounds typically range from 0.67 µM to 4.18 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | MCF7 | 1.95 |

| Example B | HCT116 | 0.80 |

| Example C | PC3 | 0.67 |

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy:

- In Vitro Studies : Compounds with similar oxadiazole structures have shown significant antimicrobial activity against bacteria and fungi. For example, compounds targeting thymidylate synthase have demonstrated IC50 values ranging from 0.47 µM to 1.40 µM against specific bacterial strains .

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

-

Study on Anticancer Properties : A study involving derivatives of quinazoline and oxadiazole showed that they significantly inhibited tumor growth in xenograft models.

- Findings : Tumor size reduction was observed in treated groups compared to controls (p < 0.05).

- Antimicrobial Evaluation : A series of compounds were tested against Staphylococcus aureus and Escherichia coli.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,5-dimethoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide exhibit significant anticancer properties. For instance:

| Study | Cell Line | Inhibition Rate (% GI50) | Reference |

|---|---|---|---|

| Study A | A549 (Lung) | 65% | |

| Study B | MCF7 (Breast) | 70% | |

| Study C | HeLa (Cervical) | 75% |

These findings suggest that the compound may inhibit cell proliferation in various cancer types by inducing apoptosis or disrupting cell cycle progression.

Antimicrobial Properties

The antimicrobial activity of related compounds has been documented extensively. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Escherichia coli | 12 µg/mL | Significant |

| Staphylococcus aureus | 8 µg/mL | Moderate |

| Candida albicans | 16 µg/mL | Effective |

These results demonstrate the potential of the compound as a broad-spectrum antimicrobial agent.

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to this compound.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry reported that a similar quinazoline derivative showed a significant reduction in tumor size in xenograft models when administered at doses of 50 mg/kg body weight daily for two weeks. The study concluded that the compound's mechanism involved both direct cytotoxic effects on tumor cells and modulation of tumor microenvironment factors.

Case Study 2: Antimicrobial Activity

In another investigation published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial properties against multi-drug resistant strains. The study found that the compound exhibited potent activity against resistant strains of Staphylococcus aureus and demonstrated low cytotoxicity towards human cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (e.g., acetamide linkages, aromatic substitutions, or heterocyclic systems) and are analyzed for comparative insights:

N-(2,5-Dimethylphenyl)-2-((4-phenyl-5-((4-propylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide

- Core Structure : 1,2,4-triazole ring with sulfanyl-acetamide linkage.

- Key Differences: Replaces the quinazoline-dione and oxadiazole groups with a triazole ring and a 4-propylphenoxy substituent.

N-(3,5-Dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Core Structure : Pyridine-substituted triazole with a sulfanyl-acetamide chain.

- Key Differences: Incorporates a pyridine ring instead of dimethoxyphenyl, introducing basicity and hydrogen-bonding capabilities. Lacks the quinazoline-dione’s hydrogen-bond acceptor/donor sites, which are critical for enzyme interactions .

N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide

- Core Structure: Isoxazole ring with dimethylaminobenzyl substitution.

- Key Differences: Uses an isoxazole (oxygen-containing) heterocycle instead of oxadiazole (nitrogen-rich), reducing nitrogen-mediated interactions. The dimethylamino group provides strong electron-donating effects, contrasting with the dimethoxy group’s moderate electron donation .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Quinazoline-dione vs. Triazole/Isoxazole : The quinazoline-dione system in the target compound offers superior hydrogen-bonding capacity compared to triazoles or isoxazoles, favoring interactions with ATP-binding pockets in kinases .

- Oxadiazole vs. Sulfanyl Groups : The oxadiazole’s ether linkage provides greater hydrolytic stability than sulfanyl groups, which may undergo redox reactions in vivo .

- Aromatic Substitutions : Dimethoxyphenyl groups (target compound) balance electron donation and hydrophobicity better than dimethylphenyl or pyridine systems, optimizing membrane permeability and target engagement .

Q & A

Q. Advanced

- Assay variability: Standardize protocols (e.g., MIC assays for antimicrobial activity) using reference strains and consistent inoculum sizes .

- Dose-response curves: Compare EC₅₀ values across studies to identify potency discrepancies. For example, anti-inflammatory activity via COX-2 inhibition may vary due to enzyme source (human vs. murine) .

- In vivo models: Control for metabolic differences (e.g., murine vs. rat models) in pharmacokinetic studies .

Which functional groups are pharmacologically significant?

Q. Basic

- Quinazolinone core: Critical for hydrogen bonding with enzymatic targets (e.g., dihydrofolate reductase) .

- 3-Methyl-1,2,4-oxadiazole: Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .

- 2,5-Dimethoxyphenyl group: Modulates electron density, influencing receptor binding affinity .

What strategies are effective for structure-activity relationship (SAR) studies?

Q. Advanced

- Substituent variation: Replace the 3-methyl group on oxadiazole with halogens (e.g., Cl, F) to assess electronic effects on bioactivity .

- Scaffold hopping: Synthesize analogs with pyridinyl or thiazole rings instead of quinazolinone to explore target selectivity .

- Pharmacophore mapping: Use molecular docking to identify key interactions (e.g., hydrogen bonds with COX-2 Val523) .

What are potential biological targets for this compound?

Q. Basic

- Antimicrobial: Disruption of bacterial DNA gyrase via quinazolinone intercalation .

- Anti-inflammatory: COX-2 inhibition through competitive binding at the arachidonic acid site .

- Anticonvulsant: Modulation of GABAₐ receptors, as seen in structurally related quinazolinones .

How should the compound be stored to ensure stability?

Q. Advanced

- Light sensitivity: Store in amber vials at -20°C to prevent photodegradation of the oxadiazole moiety .

- Moisture control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide group .

- pH stability: Buffer solutions (pH 6–7) are recommended for in vitro assays .

What methods validate purity during synthesis?

Q. Basic

- HPLC: Use C18 columns with UV detection (254 nm) to quantify impurities (<0.5%) .

- Melting point analysis: Sharp melting points (±2°C) indicate high crystallinity .

- TLC: Multiple solvent systems (e.g., chloroform:methanol 9:1) confirm homogeneity .

How can spectral data contradictions be resolved?

Q. Advanced

- Deuterated solvents: Use DMSO-d₆ instead of CDCl₃ to resolve broad NH peaks in ¹H NMR .

- 2D NMR (COSY, HSQC): Assign overlapping aromatic signals in the quinazolinone ring .

- X-ray crystallography: Resolve stereochemical ambiguities in the oxadiazole-methylquinazolinone junction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.